![molecular formula C19H23N5O3 B2374011 3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848685-09-6](/img/structure/B2374011.png)
3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It’s a derivative of pyrimidine and its fused derivatives, which are known to act as anticancer agents through various mechanisms .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves condensing various substituted amines with 3-substituted-6-chlorouracil . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . A straightforward synthesis was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The pyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
Pyrimidine and its fused derivatives act through various mechanisms, including cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic proteins, and inhibition of different types of kinases .Scientific Research Applications
Antihistamine
This compound is a new, well-tolerated, non-sedating H1 receptor antihistamine . It’s used in the treatment of allergic rhinitis and urticaria (hives) .
Inhibitor of PARP-1
The compound has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anticancer Agent
The compound has shown promising activity as an anticancer agent. It has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Inhibitor of DNA Repair Damage
PARP-1, which this compound inhibits, is involved in DNA repair damage . Therefore, it could potentially be used in cancer treatments to compromise the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Treatment of Allergic Disorders
The compound is used to relieve the symptoms of hayfever and other forms of allergic rhinitis . It’s sold under the brand name Bilaxten .
Control of Impurities in Pharmaceuticals
The compound is observed as a process-related impurity with a possible significant impact on the quality of the drug product . This work is useful for the generic pharmaceutical industry for making impurity reference standards .
Mechanism of Action
The mechanism of action of pyrimidine derivatives is often through the inhibition of protein kinases that are crucial for regulating cell growth, differentiation, migration, and metabolism . They also act as anticancer agents through various mechanisms, including cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, and induction of apoptosis .
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXRIPKIZWQTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.